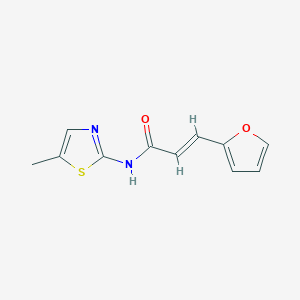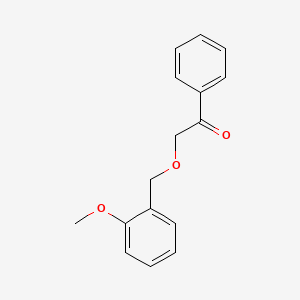
2-((2-Methoxybenzyl)oxy)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxybenzyl)oxy)-1-phenylethanone is an organic compound that features a phenyl group and a methoxybenzyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxybenzyl)oxy)-1-phenylethanone typically involves the reaction of 2-methoxybenzyl alcohol with 1-phenylethanone under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the ketone to form the desired ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxybenzyl)oxy)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce 2-((2-methoxybenzyl)oxy)-1-phenylethanol .
Applications De Recherche Scientifique
2-((2-Methoxybenzyl)oxy)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxybenzyl)oxy)-1-phenylethanone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and substitution processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxybenzyl alcohol
- 1-Phenylethanone
- 2-Methoxybenzaldehyde
Uniqueness
2-((2-Methoxybenzyl)oxy)-1-phenylethanone is unique due to its combined structural features of a methoxybenzyl ether and a phenyl ketone.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-[(2-methoxyphenyl)methoxy]-1-phenylethanone |
InChI |
InChI=1S/C16H16O3/c1-18-16-10-6-5-9-14(16)11-19-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
SETPLRZCFJEYFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1COCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
![5-[(Z)-(4-fluorophenyl)methylidene]-2-imino-1-methyldihydro-1H-imidazol-4-one](/img/structure/B14881397.png)
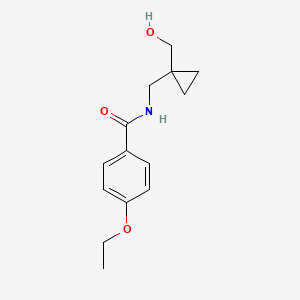
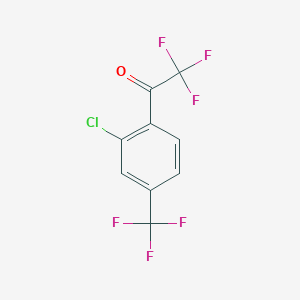
![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)

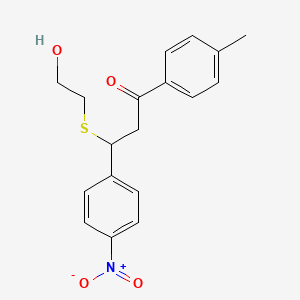
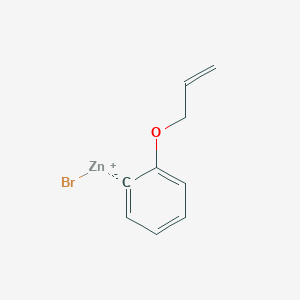
![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
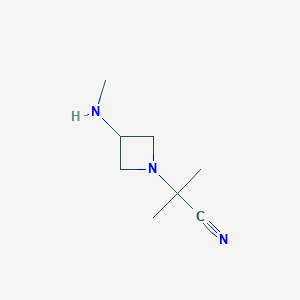
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
